![molecular formula C22H24F2N2O3 B6120193 ethyl 3-(2,4-difluorobenzyl)-1-(3-pyridinylacetyl)-3-piperidinecarboxylate](/img/structure/B6120193.png)
ethyl 3-(2,4-difluorobenzyl)-1-(3-pyridinylacetyl)-3-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(2,4-difluorobenzyl)-1-(3-pyridinylacetyl)-3-piperidinecarboxylate is a chemical compound that has gained significant attention in the field of scientific research. The compound is known for its potential use in the development of drugs that can be used to treat various diseases.
Wirkmechanismus
The mechanism of action of ethyl 3-(2,4-difluorobenzyl)-1-(3-pyridinylacetyl)-3-piperidinecarboxylate involves the inhibition of various enzymes and proteins that are involved in the development and progression of diseases. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of histone deacetylases (HDACs), which are proteins that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ethyl 3-(2,4-difluorobenzyl)-1-(3-pyridinylacetyl)-3-piperidinecarboxylate depend on the specific disease or condition being treated. The compound has been found to exhibit anti-inflammatory effects by reducing the production of inflammatory mediators. It has also been found to exhibit anti-cancer effects by inducing apoptosis (programmed cell death) in cancer cells. Additionally, the compound has been found to exhibit anti-viral effects by inhibiting the replication of viruses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ethyl 3-(2,4-difluorobenzyl)-1-(3-pyridinylacetyl)-3-piperidinecarboxylate is its potential use in the development of drugs that can be used to treat various diseases. The compound has been extensively studied for its pharmacological properties, and its mechanism of action has been well characterized. However, one of the limitations of ethyl 3-(2,4-difluorobenzyl)-1-(3-pyridinylacetyl)-3-piperidinecarboxylate is its low solubility in water, which can make it difficult to administer in certain drug formulations.
Zukünftige Richtungen
There are several future directions for the research on ethyl 3-(2,4-difluorobenzyl)-1-(3-pyridinylacetyl)-3-piperidinecarboxylate. One potential direction is the development of more efficient synthesis methods that can increase the yield and purity of the compound. Another potential direction is the optimization of drug formulations that can improve the solubility and bioavailability of the compound. Additionally, further research is needed to fully elucidate the mechanism of action of ethyl 3-(2,4-difluorobenzyl)-1-(3-pyridinylacetyl)-3-piperidinecarboxylate and to identify potential drug targets for the treatment of various diseases.
Synthesemethoden
The synthesis of ethyl 3-(2,4-difluorobenzyl)-1-(3-pyridinylacetyl)-3-piperidinecarboxylate involves the reaction of 2,4-difluorobenzyl chloride with 3-pyridinylacetic acid to form 3-(2,4-difluorobenzyl)-1-(3-pyridinyl)prop-2-en-1-one. The prop-2-en-1-one is then reacted with piperidine-3-carboxylic acid to form ethyl 3-(2,4-difluorobenzyl)-1-(3-pyridinylacetyl)-3-piperidinecarboxylate.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(2,4-difluorobenzyl)-1-(3-pyridinylacetyl)-3-piperidinecarboxylate has been extensively studied for its potential use in the development of drugs that can be used to treat various diseases. The compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.
Eigenschaften
IUPAC Name |
ethyl 3-[(2,4-difluorophenyl)methyl]-1-(2-pyridin-3-ylacetyl)piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F2N2O3/c1-2-29-21(28)22(13-17-6-7-18(23)12-19(17)24)8-4-10-26(15-22)20(27)11-16-5-3-9-25-14-16/h3,5-7,9,12,14H,2,4,8,10-11,13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXWLFOEIPZJID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)C(=O)CC2=CN=CC=C2)CC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2,4-difluorobenzyl)-1-(3-pyridinylacetyl)-3-piperidinecarboxylate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.